molecular formula C10H9N3O2 B578379 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245649-64-2

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B578379
CAS No.: 1245649-64-2
M. Wt: 203.201
InChI Key: HIJJTAAPZVJPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxylic acid group attached to the triazole ring The m-tolyl group, a methyl-substituted phenyl group, is attached to the nitrogen atom of the triazole ring

Preparation Methods

The synthesis of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.

Scientific Research Applications

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a phenyl group instead of an m-tolyl group.

    1-(p-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    1-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with an o-tolyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole ring is known for its role in medicinal chemistry, particularly as an antibacterial and antifungal agent. This article explores the biological activities of this specific compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

  • Chemical Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1245649-64-2

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 1,2,4-triazoles exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, modifications to the triazole structure enhanced activity against multi-drug resistant strains .
  • Mechanism of Action : The antibacterial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds similar to this compound have been shown to inhibit bacterial growth at low concentrations (MIC values ranging from 3.12 µg/mL to 32 µg/mL) .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored extensively.

Research Findings

  • Cytokine Inhibition : In vitro studies showed that compounds derived from 1,2,4-triazoles could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, certain derivatives reduced TNF-α production by up to 60% compared to control groups .
  • Comparative Analysis : The anti-inflammatory activity was compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), revealing that some triazole derivatives exhibited comparable or superior effects in reducing inflammation without significant cytotoxicity .

Anticancer Activity

Emerging studies have highlighted the potential anticancer properties of triazole derivatives.

Case Studies

  • Cytotoxicity Testing : In vitro tests against various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that certain modifications of triazole compounds led to significant cytotoxic effects. For instance, specific derivatives showed IC50 values lower than those of established chemotherapeutic agents like cisplatin .
  • Mechanisms : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Notably, compounds with specific substituents on the triazole ring displayed enhanced activity against cancer cells while maintaining low toxicity towards normal cells .

Summary Table of Biological Activities

Biological Activity Effectiveness Mechanism
AntibacterialHighDisruption of cell wall synthesis
Anti-inflammatoryModerate to HighCytokine inhibition (TNF-α, IL-6)
AnticancerModerateInduction of apoptosis

Properties

IUPAC Name

1-(3-methylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-6-11-9(12-13)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJJTAAPZVJPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744510
Record name 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-64-2
Record name 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.